molecular formula C7H13NO B12939023 (3AS,7aR)-octahydrofuro[3,2-c]pyridine

(3AS,7aR)-octahydrofuro[3,2-c]pyridine

Cat. No.: B12939023
M. Wt: 127.18 g/mol
InChI Key: TXUAGBMPDJZPAN-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3AS,7aR)-octahydrofuro[3,2-c]pyridine is a bicyclic, saturated heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and chemical biology research. This chiral building block features fused tetrahydrofuran and piperidine rings, a structure of significant interest in the design and synthesis of novel bioactive molecules. Compounds based on the octahydrofuro[3,2-b]pyridine motif have demonstrated notable activity as glycosidase inhibitors . Research shows that such bicyclic iminosugars can exhibit low micromolar inhibition against specific enzymes, including human lysosome β-glucosidase and rice α-glucosidase, making them important tools for studying carbohydrate metabolism and related diseases . The fused ring system in these analogues forces the piperidine ring into a specific conformation, which is critical for their biological activity and interaction with enzyme active sites . Furthermore, the saturated furopyridine core is a key structural element in other pharmacologically active compounds, including those investigated as JAK2 inhibitors and κ-opioid receptor agonists, highlighting the versatility of this scaffold . From a synthetic chemistry perspective, hydrogenated furo[3,2-c]pyridines can be synthesized via methods such as the Pictet–Spengler reaction, which allows for the introduction of diverse substituents and further functionalization . This product is intended for research purposes as a chemical building block or a starting material for the development of new inhibitors. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

TXUAGBMPDJZPAN-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC2

Canonical SMILES

C1CNCC2C1OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-octahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3AS,7aR)-octahydrofuro[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which (3AS,7aR)-octahydrofuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3aS,7aR)-octahydrofuro[3,2-c]pyridine with related compounds in terms of stereochemistry, functionalization, synthetic routes, and applications.

Stereochemical Variations

  • (3aR,7aS)-Octahydrofuro[3,2-c]pyridine : This enantiomer is often obtained as a racemic mixture with the (3aS,7aR) form during hydrogenation reactions. X-ray crystallography confirms the distinct spatial arrangement of these enantiomers, which can influence binding affinity in biological targets (e.g., GSK-3β inhibition in compound 24, as reported in ) .
  • rac-(3aR,7aS)-Octahydrofuro[3,2-c]pyridine Hydrochloride : The racemic hydrochloride salt form exhibits improved solubility compared to the free base, highlighting the role of salt formation in optimizing physicochemical properties .

Functional Group Modifications

Compound Name Substituents/Modifications Key Differences References
This compound Base structure Reference compound
This compound Hydrochloride HCl salt Enhanced solubility/stability
Hajos-Parrish Diketone Hexahydro-3a-hydroxy-7a-methyl-1,5-indandione Ketone functionalization; non-nitrogenous
4-Chlorofuro[3,2-c]pyridine Chlorine at position 4 Electrophilic site for Suzuki coupling
  • Its hydroxyl and ketone groups make it a precursor in asymmetric synthesis, contrasting with the nitrogen-rich furopyridine system .
  • 4-Chlorofuro[3,2-c]pyridine : The chlorine substituent at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl- or heteroaryl-modified derivatives, a strategy less commonly applied to the parent this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.